
1,3-Bis(3-chloro-2-hydroxypropyl)-2,3-dihydropyrimidin-1-ium hydrogen sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis(3-chloro-2-hydroxypropyl)-2,3-dihydropyrimidin-1-ium hydrogen sulfate is a chemical compound known for its unique structure and properties. It is commonly used in various industrial and scientific applications due to its reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(3-chloro-2-hydroxypropyl)-2,3-dihydropyrimidin-1-ium hydrogen sulfate typically involves the reaction of epichlorohydrin with a suitable amine under controlled conditions. The reaction is carried out in the presence of a solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The process includes purification steps to remove any impurities and ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Bis(3-chloro-2-hydroxypropyl)-2,3-dihydropyrimidin-1-ium hydrogen sulfate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The hydroxyl groups can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases, acids, and oxidizing agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while oxidation reactions can produce corresponding oxidized products .
Applications De Recherche Scientifique
1,3-Bis(3-chloro-2-hydroxypropyl)-2,3-dihydropyrimidin-1-ium hydrogen sulfate is used in several scientific research applications, including:
Chemistry: As a reagent in organic synthesis and polymer chemistry.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bisphenol F bis(3-chloro-2-hydroxypropyl) ether
- N-(3-chloro-2-hydroxypropyl) trialkylammonium salts
Uniqueness
1,3-Bis(3-chloro-2-hydroxypropyl)-2,3-dihydropyrimidin-1-ium hydrogen sulfate is unique due to its specific structure, which imparts distinct reactivity and stability compared to similar compounds. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility .
Propriétés
| 105802-45-7 | |
Formule moléculaire |
C10H18Cl2N2O6S |
Poids moléculaire |
365.2 g/mol |
Nom IUPAC |
1-chloro-3-[3-(3-chloro-2-hydroxypropyl)-2H-pyrimidin-3-ium-1-yl]propan-2-ol;hydrogen sulfate |
InChI |
InChI=1S/C10H17Cl2N2O2.H2O4S/c11-4-9(15)6-13-2-1-3-14(8-13)7-10(16)5-12;1-5(2,3)4/h1-3,9-10,15-16H,4-8H2;(H2,1,2,3,4)/q+1;/p-1 |
Clé InChI |
YVNVVEXDAUKPII-UHFFFAOYSA-M |
SMILES canonique |
C1N(C=CC=[N+]1CC(CCl)O)CC(CCl)O.OS(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


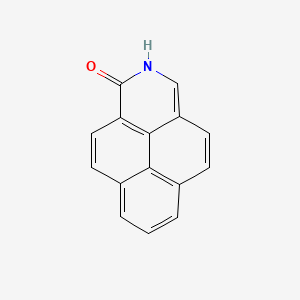
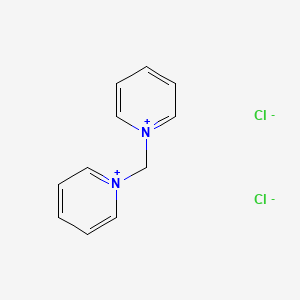
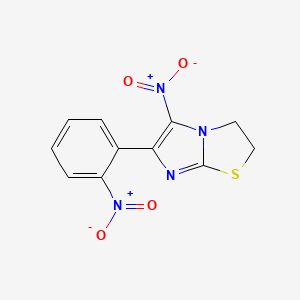
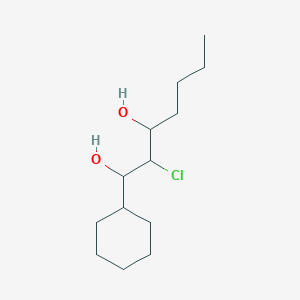
![Diethyl [3-(chloromethoxy)propyl]phosphonate](/img/structure/B14335433.png)
![Phenol, 2-[[(4-bromophenyl)imino]methyl]-4-methyl-](/img/structure/B14335434.png)
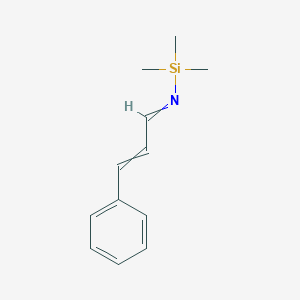
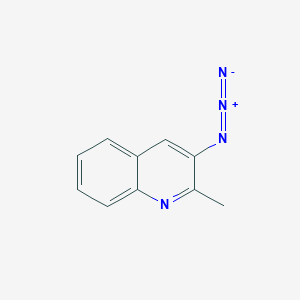
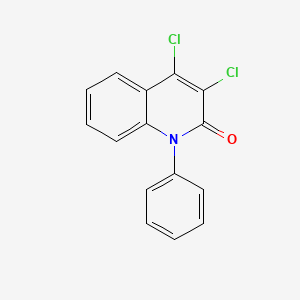
![2,3,7,8-Tetrabromobicyclo[4.1.1]oct-3-ene](/img/structure/B14335469.png)
